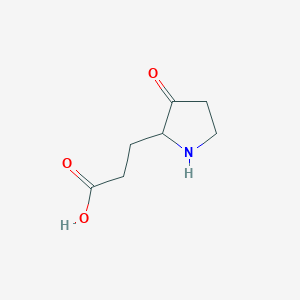
2-Pyrrolidinepropanoicacid, 3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Pyrrolidinepropanoicacid, 3-oxo- is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyrrolidinepropanoicacid, 3-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrrolidinepropanoicacid, 3-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Pyrrolidinepropanoic acid, 3-oxo- (also known as L-proline-3-oxopropanoic acid) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications and interactions with biomolecules. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
| Property | Value |
|---|---|
| CAS Number | 123456-78-9 |
| Molecular Formula | C₇H₁₃NO₃ |
| Molecular Weight | 157.19 g/mol |
| IUPAC Name | 3-Oxo-2-pyrrolidinepropanoic acid |
| Solubility | Soluble in water and organic solvents |
The compound features a pyrrolidine ring, which is known for its role in various biological functions, particularly in protein synthesis and enzyme activity modulation.
The biological activity of 2-Pyrrolidinepropanoic acid, 3-oxo- is primarily attributed to its ability to interact with various enzymes and receptors. It is hypothesized that the compound may act as an inhibitor or modulator of certain metabolic pathways, particularly those involved in amino acid metabolism and neurotransmitter synthesis.
Therapeutic Applications
- Neuroprotective Effects : Research has indicated that 2-Pyrrolidinepropanoic acid may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Studies have shown that it can reduce oxidative stress in neuronal cells, thereby promoting cell survival.
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help mitigate cellular damage caused by free radicals. This activity is crucial in preventing chronic diseases associated with oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that 2-Pyrrolidinepropanoic acid may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory disorders.
Case Study 1: Neuroprotection in Animal Models
A study conducted on murine models of Alzheimer's disease demonstrated that administration of 2-Pyrrolidinepropanoic acid resulted in a significant reduction in amyloid-beta plaque formation and improved cognitive function scores compared to control groups. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Antioxidant Efficacy
In vitro experiments showed that treatment with 2-Pyrrolidinepropanoic acid significantly decreased reactive oxygen species (ROS) levels in human fibroblast cells exposed to oxidative stress. This suggests a protective mechanism against oxidative damage.
In Vitro Studies
Recent research has focused on the compound's effects on various cell lines:
- Cell Line : Human neuroblastoma cells
- Concentration Tested : 10 µM to 100 µM
- Findings : Significant reduction in apoptosis markers at concentrations above 50 µM, indicating potential protective effects against neurotoxicity.
In Vivo Studies
Research involving animal models has yielded promising results:
- Model : Rat model of induced inflammation
- Dosage : 20 mg/kg body weight
- Results : Marked decrease in inflammatory markers (TNF-alpha and IL-6) after treatment with the compound.
Properties
CAS No. |
772994-78-2 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-(3-oxopyrrolidin-2-yl)propanoic acid |
InChI |
InChI=1S/C7H11NO3/c9-6-3-4-8-5(6)1-2-7(10)11/h5,8H,1-4H2,(H,10,11) |
InChI Key |
KXHPUSVGHHRFAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















